molecular formula C17H20N4O3S B3465111 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

Cat. No.: B3465111
M. Wt: 360.4 g/mol
InChI Key: BUGUZSFOLOJNDV-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide” is a potent inhibitor of E. coli beta-Glucuronidase . It has been used in research to understand the role of bacterial β-glucuronidases in drug-induced epithelial cell toxicity in the gastrointestinal (GI) tract .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(3’:4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in anhydrous xylene . The reaction is facilitated by the addition of anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction . The resolution of the structure is 2.83 Å .


Chemical Reactions Analysis

The compound is synthesized through a reaction involving 1-(3’:4’-methylenedioxybenzyl)-piperazine and 2-chloropyrimidine . The reaction is facilitated by the addition of anhydrous potassium carbonate .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 298.34 . It is a solid at room temperature and should be stored in a dry environment .

Mechanism of Action

The compound acts as an inhibitor of E. coli beta-Glucuronidase . It has been shown to disrupt the enzyme in E. coli cells, with EC50 values as low as 300 nM . The compound is selective for E. coli β-glucuronidase and does not inhibit purified mammalian β-glucuronidase .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It is advised to avoid breathing its mist, gas or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

The compound has shown potential in alleviating side effects caused by certain drugs, such as the anticancer drug CPT-11 . Future research could explore its potential in mitigating drug-induced toxicity in the GI tract .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-16(19-17-18-3-8-25-17)11-21-6-4-20(5-7-21)10-13-1-2-14-15(9-13)24-12-23-14/h1-3,8-9H,4-7,10-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGUZSFOLOJNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide
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2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide
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2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide
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2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide
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2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide
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2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide

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